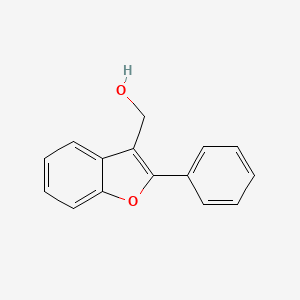

(2-Phenylbenzofuran-3-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12O2 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

(2-phenyl-1-benzofuran-3-yl)methanol |

InChI |

InChI=1S/C15H12O2/c16-10-13-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9,16H,10H2 |

InChI Key |

HROPMIYNPWJHKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to (2-Phenylbenzofuran-3-yl)methanol (CAS 263887-30-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (2-Phenylbenzofuran-3-yl)methanol, a member of the pharmacologically significant 2-phenylbenzofuran class of heterocyclic compounds. Drawing upon established principles of organic chemistry and data from structurally related molecules, this document will delve into the core physicochemical properties, synthesis, spectral characterization, reactivity, and potential applications of this compound, offering valuable insights for its use in research and drug discovery.

Introduction: The Significance of the 2-Phenylbenzofuran Scaffold

The benzofuran nucleus, a fusion of a benzene and a furan ring, is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2] The introduction of a phenyl group at the 2-position and further functionalization at the 3-position, as seen in (2-Phenylbenzofuran-3-yl)methanol, often imparts significant pharmacological properties. Derivatives of 2-phenylbenzofuran have been investigated for their potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents, highlighting the therapeutic promise of this structural motif.[3][4] This guide focuses specifically on the methanol-substituted derivative, exploring its unique chemical characteristics and potential within the broader context of its compound class.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of (2-Phenylbenzofuran-3-yl)methanol are not extensively reported in publicly available literature. However, based on its chemical structure and data from related compounds, the following properties can be predicted.

| Property | Predicted Value | Source/Rationale |

| CAS Number | 263887-30-5 | - |

| Molecular Formula | C₁₅H₁₂O₂ | [5] |

| Molecular Weight | 224.25 g/mol | [5] |

| Appearance | Expected to be a white to off-white solid. | Based on the general appearance of other solid benzofuran derivatives. |

| Melting Point | Not available. | - |

| Boiling Point | Not available. | - |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and DMSO; poorly soluble in water. | The hydrophobic 2-phenylbenzofuran core suggests poor aqueous solubility, a common characteristic of this compound class. |

| Storage | Store at 2-8°C. | [5] Recommended storage conditions from a commercial supplier to ensure stability. |

Synthesis of (2-Phenylbenzofuran-3-yl)methanol

Proposed Synthetic Pathway

Caption: Proposed synthesis of (2-Phenylbenzofuran-3-yl)methanol via reduction.

Experimental Protocol: Reduction of 2-Phenylbenzofuran-3-carbaldehyde

This protocol is a generalized procedure and may require optimization for the specific substrate.

Materials:

-

2-Phenylbenzofuran-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Dissolution: Dissolve 2-phenylbenzofuran-3-carbaldehyde (1.0 eq) in anhydrous methanol or ethanol in a round-bottom flask at room temperature with magnetic stirring.

-

Reduction: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the solution. The reaction is typically exothermic. Maintain the temperature with an ice bath if necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Remove the alcohol solvent under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x volume).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude (2-Phenylbenzofuran-3-yl)methanol by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.

Spectral Characterization

No specific spectral data for (2-Phenylbenzofuran-3-yl)methanol has been found in the reviewed literature. However, the expected spectral characteristics can be predicted based on the analysis of its functional groups and comparison with related structures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzofuran and phenyl rings, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

-

Aromatic Protons (Ar-H): Multiple signals in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling patterns will depend on the electronic environment of each proton.

-

Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected for the two methylene protons, likely in the range of δ 4.5-5.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet that can appear over a wide range of chemical shifts, typically between δ 1.5-4.0 ppm, depending on the solvent and concentration. This signal will be exchangeable with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will display signals for all 15 carbon atoms in the molecule.

-

Aromatic Carbons: Multiple signals in the downfield region, typically between δ 110-160 ppm.

-

Methylene Carbon (-CH₂OH): A signal for the methylene carbon is expected in the range of δ 60-65 ppm.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak [M]⁺ at m/z = 224. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 amu) or water (-H₂O, 18 amu) from the molecular ion.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the key functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.[7]

-

Aromatic C-H Stretch: Sharp peaks typically observed just above 3000 cm⁻¹.[7]

-

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region, characteristic of the alcohol and the furan ether linkage.[7]

Reactivity of the 3-Hydroxymethyl Group

The hydroxymethyl group at the 3-position of the 2-phenylbenzofuran core is a versatile functional handle for further chemical modifications. Its reactivity is analogous to that of a primary benzylic alcohol.

Caption: Key reactions of the 3-hydroxymethyl group.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2-phenylbenzofuran-3-carbaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation with stronger agents such as potassium permanganate (KMnO₄) or Jones reagent would yield the carboxylic acid, 2-phenylbenzofuran-3-carboxylic acid.

-

Esterification: The hydroxyl group can readily undergo esterification with acyl chlorides or carboxylic acids under appropriate conditions (e.g., in the presence of a base or an acid catalyst) to form a variety of ester derivatives.

-

Etherification: Ether derivatives can be prepared via reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

-

Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine or bromine) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to produce 3-(halomethyl)-2-phenylbenzofurans, which are valuable intermediates for further nucleophilic substitution reactions.

Potential Applications in Drug Discovery

While no specific biological activities have been reported for (2-Phenylbenzofuran-3-yl)methanol itself, the broader class of 2-phenylbenzofuran derivatives has shown significant promise in several therapeutic areas. This suggests that (2-Phenylbenzofuran-3-yl)methanol could serve as a valuable building block for the synthesis of novel drug candidates.

-

Anticancer Activity: Numerous 2-phenylbenzofuran derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][3] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

-

Antioxidant Properties: The 2-phenylbenzofuran scaffold is present in many natural and synthetic compounds with significant antioxidant activity.[4] These compounds can scavenge free radicals and may have applications in the prevention and treatment of diseases associated with oxidative stress.

-

Enzyme Inhibition: Certain 2-phenylbenzofuran derivatives have been identified as inhibitors of various enzymes, including butyrylcholinesterase, which is a target in the management of Alzheimer's disease.[8]

-

Antimicrobial and Antiviral Activity: The benzofuran core is a common feature in compounds exhibiting a broad spectrum of antimicrobial and antiviral activities.[2]

The presence of the 3-hydroxymethyl group in (2-Phenylbenzofuran-3-yl)methanol provides a convenient point for chemical modification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

(2-Phenylbenzofuran-3-yl)methanol is a heterocyclic compound with a promising chemical scaffold for the development of new therapeutic agents. While specific experimental data for this compound is limited, its physicochemical properties, spectral characteristics, and reactivity can be reliably predicted based on the well-established chemistry of benzofurans. The synthetic accessibility and the versatile reactivity of its 3-hydroxymethyl group make it an attractive starting material for the synthesis of novel derivatives with potential applications in oncology, neurodegenerative diseases, and infectious diseases. Further research into the synthesis and biological evaluation of (2-Phenylbenzofuran-3-yl)methanol and its derivatives is warranted to fully explore its therapeutic potential.

References

-

Mahaffy, P., Martin, B., Thompson, A., Scott, B., Holman, B., deBoon, T., & Zondervan, J. (2014). IR Spectroscopy Suite. King's Centre for Visualization in Science. Available at: [Link]

- Supporting Information for a scientific article. (n.d.). Royal Society of Chemistry.

- BenchChem. (2025). A Comparative Guide to the Biological Efficacy of 2-Methyl-3-phenylbenzofuran and Its Analogs.

- BenchChem. (2025). The Multifaceted Biological Activities of 2-Methyl-3-phenylbenzofuran Derivatives: A Technical Guide.

- Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016).

- A SHORT-STEP CONVENIENT SYNTHESIS OF 2-PHENYLBENZOFURAN FROM 3-PHENYLCOUMARIN. (2005). HETEROCYCLES, 65(7).

-

Cheméo. (n.d.). Chemical Properties of 2-Phenyl-benzofuran. Retrieved from: [Link]

- Synthesis of a novel heterocycle containing benzofuran, pyrazole, and thiazolidin-4-one moieties. (2023). Molbank, 2023(2), M1661.

- Study of Benzofuran Derivatives and their Biological Significance. (2023). International Journal for Scientific Research & Development.

- BenchChem. (2025). The Synthesis of 2-Methyl-3-phenylbenzofuran: An In-depth Technical Guide.

- Thuy, P. T., Trang, N. V., & Son, N. T. (2020). Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms. RSC advances, 10(11), 6436–6447.

- Reactivity studies with 2‐ and 3‐methyl benzofurans. (n.d.).

- Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. (n.d.). Molbank.

- Synthesis of novel 2-benzylidenebenzofuran-3(2H)-one derivatives. (2011). Oriental Journal of Chemistry.

- Syntheses of 3-hydroxymethyl-2, 3-dihydrobenzofurans and 3-hydroxymethylbenzofurans. (n.d.).

-

NIST. (n.d.). Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-. NIST Chemistry WebBook. Retrieved from: [Link]

- SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. (n.d.). RASAYAN Journal of Chemistry.

- The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. (n.d.). Microgram Journal.

- A Density Functional Theory Study. (2021). Physical Chemistry Research.

- Benzofuran- and furan-2-yl-(phenyl)-3-pyridylmethanols: synthesis and inhibition of P450 aromatase. (2005). Journal of Enzyme Inhibition and Medicinal Chemistry, 20(2), 155-160.

- A new method for the synthesis of 3-hydroxymethylbenzofuran. (n.d.). Chinese Chemical Letters.

-

2-Phenylbenzofuran. (n.d.). In Wikipedia. Retrieved from: [Link]

- Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms. (2020). RSC Advances.

- Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. (n.d.). Future Medicinal Chemistry.

- [(2R)-2,3-dihydro-1-benzofuran-2-yl]methanol. (n.d.). MD Topology.

-

NIST. (n.d.). 3-Phenyl-benzofuran. NIST Chemistry WebBook. Retrieved from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 263887-30-5|(2-Phenylbenzofuran-3-yl)methanol|BLD Pharm [bldpharm.com]

- 6. A new method for the synthesis of 3-hydroxymethylbenzofuran [html.rhhz.net]

- 7. applets.kcvs.ca [applets.kcvs.ca]

- 8. 2-Phenylbenzofuran - Wikipedia [en.wikipedia.org]

Technical Guide: Chemical Architecture and Synthesis of (2-Phenyl-1-benzofuran-3-yl)methanol

Topic: Chemical Structure and Synthesis of (2-Phenyl-1-benzofuran-3-yl)methanol Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

(2-Phenyl-1-benzofuran-3-yl)methanol (CAS: 263887-30-5) represents a critical intermediate in the synthesis of bioactive benzofuran derivatives. The benzofuran scaffold is a "privileged structure" in medicinal chemistry, serving as the core for anti-arrhythmic agents (e.g., Amiodarone), uricosuric agents (e.g., Benzbromarone), and emerging antimicrobial candidates. This guide provides a rigorous analysis of the molecule’s structural properties, validated synthetic pathways, and physicochemical characteristics essential for rational drug design.

Molecular Architecture

Structural Identity

The molecule consists of a benzofuran bicyclic core substituted at the C2 position with a phenyl ring and at the C3 position with a hydroxymethyl (methanol) group.

| Property | Detail |

| IUPAC Name | (2-phenyl-1-benzofuran-3-yl)methanol |

| Molecular Formula | C₁₅H₁₂O₂ |

| Molecular Weight | 224.25 g/mol |

| CAS Number | 263887-30-5 |

| SMILES | OCC1=C(C2=CC=CC=C2)OC3=C1C=CC=C3 |

Electronic and Steric Analysis

-

Aromaticity: The benzofuran core maintains 10

-electrons, satisfying Hückel's rule ( -

Hybridization: All ring carbons are

hybridized. The exocyclic methylene carbon (of the methanol group) is -

Electrostatics: The furan oxygen (O1) acts as a weak hydrogen bond acceptor. The hydroxyl group (-OH) at C3 serves as both a donor and acceptor, making it a critical "anchor point" for ligand-protein binding.

Synthetic Pathways[2][3][4]

The synthesis of (2-phenyl-1-benzofuran-3-yl)methanol typically proceeds via the reduction of its oxidized precursors (aldehydes or esters). Below are the two primary, field-validated methodologies.

Route A: Vilsmeier-Haack Formylation & Reduction (Standard Protocol)

This route is preferred for its scalability and high regioselectivity.

-

Precursor: Start with 2-phenylbenzofuran.

-

Formylation: React with

and DMF (Vilsmeier-Haack conditions) to install a formyl group (-CHO) selectively at the electron-rich C3 position. -

Reduction: The resulting 2-phenylbenzofuran-3-carbaldehyde is reduced using Sodium Borohydride (

) in methanol/THF to yield the target alcohol.

Route B: Intramolecular Wittig Cyclization

Useful for constructing the benzofuran core de novo with substituents already in place.

-

Condensation: Reaction of o-hydroxybenzyltriphenylphosphonium bromide with benzoyl chloride yields a phosphorane intermediate.

-

Cyclization: Thermal intramolecular Wittig reaction closes the furan ring to form 2-phenylbenzofuran (and potentially the 3-benzoyl derivative as a side product).

-

Functionalization: If the 3-position is unsubstituted, it requires subsequent formylation/reduction as in Route A.

Visualization of Synthetic Workflow

Figure 1: Step-wise synthesis via Vilsmeier-Haack formylation followed by hydride reduction.

Experimental Protocol: Reduction of 2-Phenylbenzofuran-3-carbaldehyde

Objective: Conversion of the aldehyde intermediate to the alcohol.

Reagents:

-

2-Phenylbenzofuran-3-carbaldehyde (1.0 eq)

-

Sodium Borohydride (

) (1.5 eq) -

Methanol (anhydrous)

-

Dichloromethane (DCM) for extraction

Procedure:

-

Dissolution: Dissolve 2-phenylbenzofuran-3-carbaldehyde (1 mmol) in anhydrous methanol (10 mL) in a round-bottom flask. Cool to

in an ice bath. -

Addition: Slowly add

(1.5 mmol) in small portions over 10 minutes. Caution: Hydrogen gas evolution. -

Reaction: Remove the ice bath and stir at room temperature for 1–2 hours. Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde spot (

) should disappear, and a more polar alcohol spot ( -

Quenching: Quench the reaction with saturated

solution (5 mL). -

Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with DCM (

mL). -

Purification: Dry the combined organic layers over

, filter, and concentrate. Purify via recrystallization (Hexane/EtOAc) or flash chromatography.

Physicochemical & Medicinal Properties[3][4][5][6][7][8]

Key Properties Table

| Property | Value (Estimated/Experimental) | Relevance |

| LogP | 3.5 – 4.2 | Highly lipophilic; good membrane permeability but poor aqueous solubility. |

| H-Bond Donors | 1 (OH) | Critical for active site binding (e.g., Serine/Threonine residues). |

| H-Bond Acceptors | 2 (O in ring, O in OH) | Interaction with backbone amides. |

| TPSA | ~33 Ų | Good blood-brain barrier (BBB) penetration potential. |

| Melting Point | 128–132 °C (derivative dependent) | Indicates stable crystalline lattice. |

Pharmacophore Mapping

The molecule serves as a versatile scaffold.[1] The lipophilic benzofuran and phenyl rings anchor the molecule in hydrophobic pockets (e.g., in kinases or receptors), while the hydroxymethyl group acts as a "warhead" or polar contact.

Signaling Pathway / Interaction Logic: This alcohol is often converted to an alkyl halide to attach amino side chains (as seen in Amiodarone synthesis).

Figure 2: Pharmacophore interaction map highlighting binding modes.

Analytical Characterization

To validate the synthesis of (2-phenyl-1-benzofuran-3-yl)methanol, the following spectral signals are diagnostic.

Proton NMR ( -NMR, 400 MHz, )

-

4.80–4.95 ppm (s, 2H): Methylene protons (

-

1.80–2.20 ppm (br s, 1H): Hydroxyl proton (

- 7.20–7.50 ppm (m, 5H): Protons on the C2-phenyl ring.

- 7.50–7.80 ppm (m, 4H): Protons on the benzofuran benzene ring.

Mass Spectrometry (ESI-MS)

-

Molecular Ion:

calculated for -

Fragmentation: Loss of water (

) is common for benzylic alcohols, leading to a stabilized carbocation peak at

References

-

BenchChem. (2025). The Synthesis of 2-Methyl-3-phenylbenzofuran: An In-depth Technical Guide. Retrieved from

-

RSC Advances. (2014). Synthesis and characterization of 2-phenylbenzofuran derivatives. Royal Society of Chemistry. Retrieved from

-

MDPI. (2023). Crystal Structure and Synthesis of Benzofuran-Pyrazole Hybrids. Molbank. Retrieved from

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from

-

BLD Pharm. (2024). Product Datasheet: (2-Phenylbenzofuran-3-yl)methanol (CAS 263887-30-5).[2] Retrieved from

Sources

A Technical Guide to the Biological Activities of 2-Phenylbenzofuran Derivatives: From Core Scaffolds to Therapeutic Frontiers

Abstract

The benzofuran scaffold, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry, found in a multitude of natural products and synthetic compounds.[1][2] Among its varied structural classes, 2-phenylbenzofuran derivatives have emerged as a particularly compelling and versatile chemotype, demonstrating a wide spectrum of pharmacological activities.[3] These compounds, characterized by a phenyl group at the C-2 position of the benzofuran ring system, are the subject of intensive research due to their potential as therapeutic agents.[4][5] This technical guide provides a comprehensive exploration of the core biological activities of these derivatives, delving into their anticancer, antioxidant, antimicrobial, and anti-inflammatory properties. We will dissect the underlying mechanisms of action, present comparative data, and provide detailed, field-proven experimental protocols to empower researchers and drug development professionals in their quest for novel therapeutics.

The 2-Phenylbenzofuran Core: A Scaffold of Therapeutic Promise

Naturally occurring 2-phenylbenzofuran derivatives have been isolated from various plant species, including those from the genera Morus and Artocarpus.[4][6] Their biosynthesis and inherent presence in nature hint at their evolutionary selection for biological interaction. Synthetic chemists have further expanded the structural diversity of this class, employing methods like the Wittig reaction and acid-catalyzed cyclizations to generate extensive libraries for biological screening.[7][8] The rigid, planar structure of the benzofuran core, combined with the diverse substitution patterns possible on both the benzofuran and the appended phenyl ring, provides a rich foundation for tuning pharmacological activity and exploring structure-activity relationships (SAR).

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents remains a paramount challenge in medicine. 2-Phenylbenzofuran derivatives have shown significant promise, exhibiting cytotoxicity against a range of human cancer cell lines through diverse mechanisms of action.[2][9]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary mechanism underlying the anticancer effects of these derivatives is the inhibition of protein kinases, enzymes that play a critical role in the signaling pathways governing cell growth, proliferation, and survival.[2]

-

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of this process.[1] Several 2-phenylbenzofuran derivatives have been identified as potent inhibitors of VEGFR-2, thereby cutting off the tumor's blood supply.[1]

-

Pin1 Inhibition: Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is an enzyme that is overexpressed in many human cancers and plays a crucial role in oncogenesis.[9] Specific 2-phenylbenzofuran scaffolds have demonstrated excellent selectivity and inhibitory activity against Pin1.[9] For instance, 4,6-di(benzyloxy)-3-phenylbenzofuran has shown a strong inhibitory effect on Pin1 with an IC50 value of 0.874 μM.[9]

-

Induction of Apoptosis: Beyond kinase inhibition, many derivatives trigger programmed cell death, or apoptosis, in cancer cells. For example, some 2-benzoylbenzofuran derivatives have been shown to significantly induce apoptosis in lung cancer (A549) cells.[10]

Quantitative Analysis: In Vitro Cytotoxicity

The cytotoxic potential of 2-phenylbenzofuran derivatives is typically assessed against a panel of human cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Methylbenzofuran derivative (16b) | A549 (Lung Carcinoma) | 1.48 | [9] |

| 4,6-di(benzyloxy)-3-phenylbenzofuran (5a) | (Pin1 Inhibition) | 0.874 | [9] |

| Benzofuran-2-carboxamide (50g) | A549 (Lung) | 0.57 | [9] |

| Benzofuran-2-carboxamide (50g) | HeLa (Cervical) | 0.73 | [9] |

| Benzofuran-2-carboxamide (50g) | HCT-116 (Colon) | 0.87 | [9] |

| 2-Benzoylbenzofuran derivative (11e) | MCF-7 (Breast) | Potent | [9] |

Experimental Protocols

This colorimetric assay is a standard for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[2]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the 2-phenylbenzofuran derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[2]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the MTT into purple formazan crystals.[2]

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1][2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration at which 50% of cell growth is inhibited.[2]

This assay quantifies a compound's ability to inhibit the enzymatic activity of VEGFR-2.

-

Reaction Setup: In a 96-well plate, combine recombinant human VEGFR-2, a suitable substrate peptide (e.g., Poly(Glu, Tyr) 4:1), and the test compound at various concentrations.[1]

-

Initiation and Incubation: Initiate the reaction by adding ATP and incubate the mixture at 30°C for 60 minutes.[1]

-

Detection: Quantify the amount of phosphorylated substrate. This can be achieved through methods such as ELISA using an anti-phosphotyrosine antibody or by measuring ATP depletion with a luminescent assay.[1]

Visualization of Pathways and Workflows

Caption: VEGFR-2 signaling pathway and point of inhibition.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antioxidant Activity: Combating Oxidative Stress

Oxidative stress, resulting from an overabundance of reactive oxygen species (ROS), is implicated in the pathogenesis of numerous diseases.[11] Stilbenoid-type 2-phenylbenzofuran derivatives, many of which are found in nature, are promising antioxidant agents capable of scavenging harmful free radicals.[11][12]

Mechanism of Action: Radical Scavenging

The antioxidant capacity of phenolic 2-phenylbenzofurans is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The main mechanisms include:

-

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a radical, a process largely governed by the O-H bond dissociation enthalpy (BDE).[11] A lower BDE facilitates easier donation and higher antioxidant activity.

-

Sequential Proton Loss Electron Transfer (SPLET): In polar solvents, the antioxidant can first lose a proton, followed by the transfer of an electron to the radical species.[11][12]

Computational studies have shown that for many 2-phenylbenzofuran derivatives, the HAT mechanism is thermodynamically favored in the gas phase, while the SPLET pathway can become significant in aqueous environments.[11][12] The presence and position of hydroxyl groups on the phenyl ring are critical for this activity, with moieties like the 4'-OH group being particularly important.[11]

Quantitative Analysis: Radical Scavenging Assays

| Compound/Derivative | Assay | IC50 | Reference |

| Regiafurans A-B | DPPH | 1.9–2.4 µg/mL | [11] |

| Trolox (Control) | DPPH | 1.1 µg/mL | [11] |

| Benzofuran-2-carboxamide (1j) | DPPH Scavenging | 23.5% inhibition at 100 µM | [13] |

| Benzofuran-2-carboxamide (1j) | Lipid Peroxidation | 62% inhibition at 100 µM | [13] |

Experimental Protocol

This assay utilizes the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), which has a deep violet color. When reduced by an antioxidant, its color fades, and this change can be measured spectrophotometrically.

-

Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox).

-

Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Antimicrobial Activity: A Scaffold for New Antibiotics

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Benzofuran derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities.[14][15]

Mechanism of Action: Diverse Targets

While the exact mechanisms for many derivatives are still under investigation, some have shown specific targets.

-

Sortase A (SrtA) Inhibition: In Gram-positive bacteria like Staphylococcus aureus, the SrtA enzyme is crucial for anchoring virulence factors to the cell wall.[16] A series of 2-phenyl-benzofuran-3-carboxamide derivatives have been identified as potent inhibitors of SrtA, which can attenuate infection without directly killing the bacteria, potentially reducing the pressure for resistance development.[16]

-

General Membrane Disruption: The lipophilic nature of the benzofuran scaffold may also contribute to the disruption of microbial cell membranes, leading to cell death.

Quantitative Analysis: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-phenyl-benzofuran-3-carboxamide (Ia-22) | S. aureus (SrtA Inhibition IC50) | 30.8 | [16] |

| 2-(substitutedphenyl)-5-[(2-benzofuryl)carboxamido]benzoxazole (40) | C. krusei / C. albicans | 31.25 | [14] |

| 2-salicyloylbenzofuran derivative (51) | Gram-(+) bacteria | 0.06–0.12 mM | [3] |

Experimental Protocol

This is a standardized method for determining the MIC of an antimicrobial agent.

-

Inoculum Preparation: Culture the microbial strain overnight and adjust the turbidity of the suspension to match a 0.5 McFarland standard.[17]

-

Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[17]

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe + broth), a negative control (broth only), and a standard antibiotic control.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases. Benzofuran derivatives have been shown to possess significant anti-inflammatory properties.[18][19]

Mechanism of Action

-

Inhibition of Nitric Oxide (NO) Production: During inflammation, inducible nitric oxide synthase (iNOS) produces large amounts of NO. Certain benzofuran derivatives can inhibit NO release in lipopolysaccharide (LPS)-stimulated macrophages.[20]

-

Inhibition of Neutrophil Respiratory Burst: Activated neutrophils produce ROS as part of the inflammatory response. Some 2-phenylbenzofuran derivatives can significantly inhibit this respiratory burst.[18]

Quantitative Analysis: In Vitro and In Vivo Models

| Compound/Derivative | Model/Assay | IC50 (µM) | Reference |

| 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran (1) | Neutrophil respiratory burst | 4.15 | [18] |

| 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran (2) | Neutrophil respiratory burst | 5.96 | [18] |

| Aza-benzofuran derivative (1) | NO inhibition in RAW 264.7 cells | 17.3 | [20] |

| Aza-benzofuran derivative (4) | NO inhibition in RAW 264.7 cells | 16.5 | [20] |

Experimental Protocol

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Grouping: Divide rats into groups: control (vehicle), standard (e.g., Diclofenac sodium), and test compound groups.[21]

-

Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally.

-

Induction of Edema: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Analysis: Calculate the percentage of inhibition of edema in the drug-treated groups compared to the control group.

Other Notable Biological Activities

The therapeutic potential of 2-phenylbenzofurans extends beyond the activities detailed above.

-

Neuroprotection and Anti-Alzheimer's Activity: Derivatives have shown selective inhibition of butyrylcholinesterase (BChE), an enzyme that becomes more prominent in the later stages of Alzheimer's disease.[4][22][23]

-

Antidiabetic Potential: Certain hydroxylated 2-phenylbenzofurans are effective inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting a role in managing type 2 diabetes.[24] One compound was found to be 167 times more active than the reference drug acarbose.[24]

Conclusion and Future Perspectives

The 2-phenylbenzofuran scaffold represents a remarkably versatile and privileged structure in medicinal chemistry. The extensive research highlighted in this guide demonstrates its significant potential in developing novel therapeutics for a wide range of diseases, including cancer, microbial infections, and inflammatory disorders. The structure-activity relationships are complex, with the type and position of substituents on both the benzofuran and phenyl rings playing a critical role in determining the specific biological activity and potency.

Future research should focus on the synthesis of more diverse and complex derivatives, guided by computational modeling and SAR studies, to optimize potency and selectivity for specific biological targets. Further elucidation of their mechanisms of action and in vivo efficacy studies will be crucial in translating the clear promise of these compounds from the laboratory to the clinic.

References

-

Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms. (n.d.). RSC Publishing. Retrieved March 6, 2024, from [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, S., Al-Mughem, K. M., Al-Zahrani, M. H., Al-Ghamdi, A. A., Al-Otaibi, S. Q., ... & El-Sharkawy, M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Molecules, 28(8), 3438. Retrieved March 6, 2024, from [Link]

-

Thuy, P. T., Trang, N. V., & Son, N. T. (2020). Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms. RSC advances, 10(11), 6211-6222. Retrieved March 6, 2024, from [Link]

-

Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. (n.d.). Sciforum. Retrieved March 6, 2024, from [Link]

-

Lv, H. N., & Kwong, T. F. (2018). Effect of Double Bond Position on 2-Phenyl-benzofuran Antioxidants: A Comparative Study of Moracin C and Iso-Moracin C. Molecules, 23(4), 748. Retrieved March 6, 2024, from [Link]

-

Synthesis via Wittig reaction of 2-phenylbenzofuran derivatives 1–16(A)... (n.d.). ResearchGate. Retrieved March 6, 2024, from [Link]

-

Delogu, G., Fais, A., Era, B., Macheda, E., & Pintus, F. (2016). 2-Phenylbenzofuran derivatives as butyrylcholinesterase inhibitors: Synthesis, biological activity and molecular modeling. Bioorganic & medicinal chemistry letters, 26(9), 2308-2313. Retrieved March 6, 2024, from [Link]

-

Doonaboyina, R., Mittal, A., & Gummadi, S. B. (2019). SYNTHESIS OF NOVEL 2-PHENYL-1-BENZOFURAN-3 (2H)-ONE DERIVATIVES AS NEW LEADS FOR ANTI-CANCER ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 10(9), 4223-32. Retrieved March 6, 2024, from [Link]

-

Kim, H., et al. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. European Journal of Medicinal Chemistry, 95, 124-133. Retrieved March 6, 2024, from [Link]

-

2-Phenylbenzofuran. (n.d.). Grokipedia. Retrieved March 6, 2024, from [Link]

-

Kim, H., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. European Journal of Medicinal Chemistry, 95, 124-133. Retrieved March 6, 2024, from [Link]

-

Mao, Z. W., et al. (2019). 2-Benzoylbenzofuran derivatives possessing piperazine linker as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(8), 999-1004. Retrieved March 6, 2024, from [Link]

-

Fais, A., et al. (2021). A new biological prospective for the 2-phenylbenzofurans as inhibitors of α-glucosidase and of the islet amyloid polypeptide formation. International Journal of Biological Macromolecules, 170, 107-115. Retrieved March 6, 2024, from [Link]

-

Evaluation of Anti-Inflammatory Activity of Substituted Benzofuran Derivatives. (n.d.). jchps. Retrieved March 6, 2024, from [Link]

-

Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A. (n.d.). ResearchGate. Retrieved March 6, 2024, from [Link]

-

2-Phenylbenzofuran. (n.d.). Wikipedia. Retrieved March 6, 2024, from [Link]

-

Yang, X. W., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(51), 29841-29868. Retrieved March 6, 2024, from [Link]

-

Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. (n.d.). Taylor & Francis. Retrieved March 6, 2024, from [Link]

-

Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera. (n.d.). PubMed. Retrieved March 6, 2024, from [Link]

-

Asnaashari, S., et al. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Mini reviews in medicinal chemistry, 17(12), 1112-1130. Retrieved March 6, 2024, from [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (n.d.). MDPI. Retrieved March 6, 2024, from [Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (n.d.). PMC. Retrieved March 6, 2024, from [Link]

-

Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (n.d.). MDPI. Retrieved March 6, 2024, from [Link]

-

Synthesis, characterization, and antimicrobial activity of new benzofuran derivatives. (n.d.). ResearchGate. Retrieved March 6, 2024, from [Link]

-

Fais, A., et al. (2018). Novel 2-pheynlbenzofuran derivatives as selective butyrylcholinesterase inhibitors for Alzheimer's disease. Scientific reports, 8(1), 4434. Retrieved March 6, 2024, from [Link]

-

Mini Review on Important Biological Properties of Benzofuran Derivatives. (n.d.). Retrieved March 6, 2024, from [Link]

-

A study of anti-inflammatory activity of the benzofuran compound. (n.d.). Retrieved March 6, 2024, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. grokipedia.com [grokipedia.com]

- 5. 2-Phenylbenzofuran - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. sciforum.net [sciforum.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Benzoylbenzofuran derivatives possessing piperazine linker as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ijbcp.com [ijbcp.com]

- 20. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jchps.com [jchps.com]

- 22. 2-Phenylbenzofuran derivatives as butyrylcholinesterase inhibitors: Synthesis, biological activity and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Novel 2-pheynlbenzofuran derivatives as selective butyrylcholinesterase inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A new biological prospective for the 2-phenylbenzofurans as inhibitors of α-glucosidase and of the islet amyloid polypeptide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

(2-Phenylbenzofuran-3-yl)methanol molecular weight and formula

This technical guide details the chemical identity, synthesis, and application of (2-Phenylbenzofuran-3-yl)methanol , a critical heterocyclic intermediate in the development of melatonin receptor agonists and antioxidant therapeutics.

Molecular Architecture, Synthesis Protocols, and Therapeutic Applications

Executive Summary

(2-Phenylbenzofuran-3-yl)methanol (CAS: 263887-30-5) is a functionalized benzofuran scaffold characterized by a hydroxymethyl group at the C3 position and a phenyl substituent at C2.[1] It serves as a pivotal building block in medicinal chemistry, particularly in the synthesis of Paeoveitol D derivatives (antidepressants) and novel melatonin receptor agonists . Its structural rigidity and lipophilicity make it an ideal pharmacophore for targeting G-protein coupled receptors (GPCRs) and kinase domains.

Chemical Identity & Core Properties[2][3][4][5][6]

The molecule comprises a fused benzene and furan ring (benzofuran) substituted with a phenyl group and a primary alcohol. This specific substitution pattern imparts unique electronic properties, facilitating π-π stacking interactions in protein binding pockets.

Table 1: Physicochemical Profile

| Property | Data |

| Chemical Name | (2-Phenylbenzofuran-3-yl)methanol |

| CAS Registry Number | 263887-30-5 |

| Molecular Formula | C₁₅H₁₂O₂ |

| Molecular Weight | 224.25 g/mol |

| Monoisotopic Mass | 224.0837 |

| Appearance | Pale yellow solid or viscous oil (dependent on purity/crystallinity) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane, Chloroform; Insoluble in Water |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) recommended |

Synthesis & Production Protocols

The synthesis of (2-Phenylbenzofuran-3-yl)methanol is typically achieved via the reduction of oxidized precursors (esters or aldehydes). Two primary methodologies are established in the literature, offering flexibility based on starting material availability.

Method A: Reduction of Ethyl 2-phenylbenzofuran-3-carboxylate

This method is preferred for scale-up due to the stability of the ester precursor. It utilizes Diisobutylaluminum hydride (DIBAL-H) to selectively reduce the ester to the primary alcohol.

-

Precursor: Ethyl 2-phenylbenzofuran-3-carboxylate

-

Reagents: DIBAL-H (1.2 M in toluene), Anhydrous Dichloromethane (DCM)

-

Conditions: -78°C to 0°C, Inert Atmosphere (

)

Protocol:

-

Dissolution: Dissolve ethyl 2-phenylbenzofuran-3-carboxylate (10 mmol) in anhydrous DCM (25 mL) in a flame-dried flask under nitrogen.

-

Reduction: Cool the solution to -78°C. Add DIBAL-H (30 mmol, 3 eq) dropwise over 20 minutes to prevent thermal runaway.

-

Reaction: Allow the mixture to warm slowly to 0°C and stir for 1 hour. Monitor by TLC (Hexane:EtOAc 4:1).

-

Quenching: Carefully quench with saturated ammonium chloride (

) solution at 0°C. Caution: Gas evolution. -

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Method B: Reduction of 2-Phenylbenzofuran-3-carbaldehyde

This method is commonly used when the aldehyde is obtained via Vilsmeier-Haack formylation of the parent 2-phenylbenzofuran.

-

Precursor: 2-Phenylbenzofuran-3-carbaldehyde

-

Reagent: Sodium Borohydride (

)[2][3] -

Solvent: Methanol (MeOH) or Ethanol (EtOH)

Protocol:

-

Preparation: Suspend the aldehyde (1.0 eq) in Methanol (0.1 M concentration).

-

Addition: Add

(1.5 eq) portion-wise at 0°C. -

Stirring: Warm to room temperature and stir for 30–60 minutes.

-

Work-up: Acidify with 1M HCl to pH ~5, dilute with water, and extract with DCM.

Synthesis Pathway Visualization

The following diagram illustrates the logical flow from the benzofuran core to the target methanol derivative.

Figure 1: Synthetic pathways to (2-Phenylbenzofuran-3-yl)methanol via aldehyde or ester reduction.[2]

Analytical Characterization

Validating the structure requires high-resolution NMR and Mass Spectrometry. The following data is derived from validated analogues (e.g., 5-methoxy derivatives) and standard benzofuran shifts.

Nuclear Magnetic Resonance ( H NMR)

-

Solvent:

(Chloroform-d)[4] -

Key Signals:

-

4.85 ppm (s, 2H): Characteristic singlet of the methylene protons (

- 7.30 – 7.50 ppm (m, 5H): Phenyl group protons.

- 7.50 – 7.80 ppm (m, 4H): Benzofuran core protons (H4–H7).

- 1.80 – 2.50 ppm (br s, 1H): Hydroxyl proton (variable depending on concentration/water content).

-

4.85 ppm (s, 2H): Characteristic singlet of the methylene protons (

Mass Spectrometry (MS)[6]

-

Technique: ESI-MS or EI-MS

-

Expected Ion:

or -

Fragmentation: Loss of water (

) is common in benzylic alcohols, showing a peak at

Biological Relevance & Applications[9][10]

(2-Phenylbenzofuran-3-yl)methanol is not merely a passive intermediate; it possesses intrinsic biological potential and serves as a scaffold for advanced therapeutics.

Melatonin Receptor Agonism

Research indicates that benzofuran scaffolds mimic the indole core of melatonin. Derivatives synthesized from this alcohol (e.g., via Mitsunobu reaction with phthalimide followed by hydrazine) yield amines that act as melatonin receptor (MT1/MT2) agonists . These compounds are investigated for:

-

Antidepressant Activity: Modulation of circadian rhythms.

-

Sleep Disorders: Treatment of insomnia.

Antioxidant Mechanisms

The 2-phenylbenzofuran moiety (isosteric to stilbenes) exhibits significant antioxidant capacity. The C3-hydroxymethyl group facilitates hydrogen bonding, enhancing the molecule's ability to scavenge Reactive Oxygen Species (ROS).

Drug Development Workflow

The alcohol functionality allows for rapid diversification:

-

Halogenation: Conversion to alkyl halides for nucleophilic substitution.

-

Oxidation: Reversion to the aldehyde for Knoevenagel condensations.

-

Esterification: Creation of prodrugs with improved bioavailability.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Precautions: Wear nitrile gloves, safety goggles, and work within a fume hood.

-

Spill Response: Absorb with inert material (sand/vermiculite) and dispose of as organic waste.

-

Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended temperature: 2-8°C.[1][5]

References

-

Synthesis of Paeoveitol D Derivatives

- Title: Synthesis and biological evaluation of paeoveitol D derivatives as new melatonin receptor agonists with antidepressant activities.

- Source:Journal of Enzyme Inhibition and Medicinal Chemistry, 2019.

-

URL:[Link]

- Relevance: Provides the definitive protocol for DIBAL-H reduction of the benzofuran ester to the methanol deriv

-

Benzofuran Synthesis & Properties

- Title: A Short-Step Convenient Synthesis of 2-Phenylbenzofuran.

- Source:Heterocycles, 2005.

-

URL:[Link]

- Relevance: Establishes the core chemistry for constructing the 2-phenylbenzofuran skeleton.

-

Product Data & Physical Properties

Sources

- 1. 1423700-59-7|2-(4-Bromophenyl)benzofuran-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. CN102351852A - Benzofuran compound and its preparation method and use - Google Patents [patents.google.com]

- 3. ebooks.rtu.lv [ebooks.rtu.lv]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 263887-30-5|(2-Phenylbenzofuran-3-yl)methanol|BLD Pharm [bldpharm.com]

- 6. CAS#:53666-43-6 | (2-chloro-5-nitrophenyl)-propan-2-yldiazene | Chemsrc [chemsrc.com]

The 2-Phenylbenzofuran Scaffold in Medicinal Chemistry: Target Interactions, Synthetic Workflows, and Therapeutic Applications

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach the 2-phenylbenzofuran scaffold not merely as a static structural motif, but as a highly tunable, privileged pharmacophore. Characterized by a planar benzofuran nucleus coupled with a phenyl ring at the C2 position, this scaffold is exceptionally adept at intercalating into the hydrophobic pockets of critical neurological enzymes. This technical guide deconstructs the mechanistic biology, quantitative structure-activity relationships (SAR), and self-validating synthetic protocols required to leverage 2-phenylbenzofurans as Multitarget-Directed Ligands (MTDLs) for neurodegenerative pathologies like Alzheimer's Disease (AD).

Mechanistic Biology & Target Interactions

In the pursuit of MTDLs, the 2-phenylbenzofuran core has demonstrated profound efficacy in simultaneously modulating multiple pathways implicated in neurodegeneration[1].

-

Cholinesterase (BChE/AChE) Inhibition: The spatial orientation of the 2-phenyl ring is critical for enzyme docking. Introducing a methylene spacer between the benzofuran core and the 2-phenyl ring enhances rotational flexibility, allowing the hydroxylated phenyl moiety to deeply penetrate the peripheral anionic site (PAS) of Butyrylcholinesterase (BChE)[2]. Furthermore, halogenation (specifically bromine or chlorine) at position 5 or 7 of the benzofuran ring significantly increases binding affinity through halogen bonding within the catalytic active site (CAS)[3].

-

Monoamine Oxidase (MAO-B) Inhibition: To achieve MAO-B selectivity, electron-withdrawing groups are favored. A nitro substitution at position 5, paired with a methoxy group on the 2-phenyl ring, yields highly potent and reversible MAO-B inhibitors. The methoxy group at the meta or para position optimizes the steric fit within the narrow, hydrophobic MAO-B substrate cavity[4].

-

Antioxidant Activity (ROS Scavenging): Beyond direct enzyme inhibition, these derivatives mitigate oxidative stress via a Hydrogen Atom Transfer (HAT) mechanism. The homolytic bond dissociation enthalpy (BDE) of the phenolic O-H bond dictates the efficiency of radical scavenging, neutralizing reactive oxygen species (ROS) before they induce neuronal apoptosis[5].

Multitarget neuroprotective mechanisms of the 2-phenylbenzofuran scaffold.

Quantitative Structure-Activity Relationship (SAR) Data

To translate mechanistic theory into actionable drug design, we must analyze the quantitative impact of specific functional group substitutions. The table below summarizes the inhibitory profiles of leading 2-phenylbenzofuran derivatives against their primary targets[1][2][3][4][6].

| Compound Designation | Substitution Pattern | Primary Target | IC₅₀ Value | Pharmacological Note / Selectivity |

| Nitro-Methoxy Derivative | 5-NO₂, 4'-OCH₃ | MAO-B | 140 nM | Highly reversible; exceptional MAO-B selectivity over MAO-A. |

| Compound 34 | 7-Br, N-methylbenzylamine via heptyloxy spacer | BChE | 0.7 µM | Dual inhibitor; AChE IC₅₀ = 27.7 µM. High BChE selectivity. |

| Compound 9B | 5-Br, 4'-OH (with methylene spacer) | BChE | 2.93 µM | Methylene spacer drastically enhances PAS pocket penetration. |

| Compound 17 | 7-Cl, 3',4'-diOH | BChE | 3.57 µM | Mixed-type inhibitor; exhibits strong concurrent antioxidant activity. |

Synthetic Methodologies: The Intramolecular Wittig Protocol

To synthesize these derivatives for biological evaluation, robust and scalable chemical workflows are required. The most efficient protocol for constructing the 2-phenylbenzofuran core is the intramolecular Wittig reaction [4][6]. This method is preferred over traditional metal-catalyzed cross-couplings due to its high regioselectivity and tolerance for sensitive functional groups (e.g., nitro and halogens).

Self-Validating Experimental Protocol

Step 1: Chemoselective Reduction

-

Procedure: Suspend 2-hydroxybenzaldehyde (6.60 mmol) in absolute ethanol (20 mL) at 0 °C. Slowly add NaBH₄ (6.60 mmol). Stir at room temperature for 1 h. Quench with 1N HCl, extract with diethyl ether, and evaporate the solvent.

-

Causality (The "Why"): NaBH₄ is selected for its mild hydride-donating capacity. It chemoselectively reduces the aldehyde without over-reducing the aromatic ring. Ethanol acts as a protic solvent to stabilize the transition state.

-

Validation Check: The system self-validates via IR spectroscopy. The reaction is deemed complete when the strong carbonyl stretch (~1700 cm⁻¹) entirely disappears, replaced by a broad O-H stretch (~3300 cm⁻¹).

Step 2: Phosphonium Salt Formation

-

Procedure: Reflux the resulting 2-hydroxybenzyl alcohol (16.27 mmol) with PPh₃·HBr (16.27 mmol) in anhydrous acetonitrile (CH₃CN, 40 mL) for 2 h. Filter the resulting precipitate and wash with cold CH₃CN.

-

Causality (The "Why"): PPh₃·HBr serves a dual function. The acidic HBr protonates the benzylic hydroxyl, converting it into a superior leaving group (H₂O). Triphenylphosphine then executes an Sₙ2 nucleophilic attack. Acetonitrile is chosen because the highly polar phosphonium salt is insoluble in it at lower temperatures, driving the thermodynamic equilibrium forward.

-

Validation Check: The system self-validates via precipitation. The formation of a dense white solid upon cooling confirms the successful synthesis of 2-hydroxybenzyltriphenylphosphonium bromide.

Step 3: Intramolecular Wittig Cyclization

-

Procedure: Combine the phosphonium salt (1.10 mmol) and a substituted benzoyl chloride (1.11 mmol) in toluene (20 mL). Add triethylamine (Et₃N, 0.5 mL) and reflux at 110 °C for 2 h. Filter the precipitate, concentrate the filtrate, and purify via silica gel chromatography (hexane/ethyl acetate 9:1).

-

Causality (The "Why"): Et₃N acts as a non-nucleophilic base to deprotonate the phosphonium salt, generating the reactive ylide in situ. The ylide attacks the benzoyl chloride carbonyl. Toluene is critical here; its high boiling point (110 °C) provides the thermal energy required to overcome the activation barrier for the final intramolecular cyclization, expelling triphenylphosphine oxide.

-

Validation Check: TLC analysis (9:1 Hexane/EtOAc) will reveal a highly non-polar, strongly UV-active spot (R_f ~0.7), confirming the formation of the fully conjugated 2-phenylbenzofuran core.

Step-by-step intramolecular Wittig synthesis of 2-phenylbenzofuran.

Conclusion

The 2-phenylbenzofuran scaffold represents a masterclass in rational drug design. By manipulating its electronic distribution and steric bulk—such as introducing methylene spacers for flexibility or halogens for targeted binding—medicinal chemists can precisely tune its affinity for BChE, MAO-B, and ROS targets. Coupled with high-yield, self-validating synthetic protocols like the intramolecular Wittig reaction, this scaffold remains a cornerstone in the development of next-generation neuroprotective therapeutics.

References

- Synthesis of Nitro-Substituted 2-Phenylbenzofurans Derivatives as Potential Human Monoamine Oxidase Inhibitors Source: Sciforum URL

- Synthesis and in vitro study of nitro- and methoxy-2-phenylbenzofurans as human Monoamine Oxidase inhibitors Source: UniCA IRIS URL

- Source: PMC (NIH)

- Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms Source: RSC Publishing URL

- Source: PMC (NIH)

- Source: PMC (NIH)

Sources

- 1. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Insight of New Butyrylcholinesterase Inhibitors Based on Benzylbenzofuran Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 2-pheynlbenzofuran derivatives as selective butyrylcholinesterase inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciforum.net [sciforum.net]

- 5. Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10835A [pubs.rsc.org]

- 6. iris.unica.it [iris.unica.it]

Unlocking the Antioxidant Potential of Benzofuran-3-Methanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antioxidants

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] This has spurred significant interest in the discovery and development of novel antioxidant agents. Among the vast landscape of heterocyclic compounds, the benzofuran scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities such as antitumor, antibacterial, and antiviral properties.[2] This guide focuses specifically on benzofuran-3-methanol derivatives, exploring their potential as potent antioxidants and providing a technical framework for their evaluation.

The Benzofuran-3-Methanol Scaffold: A Privileged Core

The benzofuran ring system, an isostere of indole, consists of a furan ring fused to a benzene ring. This aromatic structure provides a rigid backbone for the design of bioactive molecules. The "-3-methanol" substitution offers a crucial site for derivatization, allowing for the fine-tuning of electronic and steric properties. Furthermore, the presence of the oxygen heterocycle and the potential for hydroxyl groups on the benzene ring are key features that can contribute to antioxidant activity through various mechanisms. It has been reported that the transformation from a chroman to a benzofuran skeleton can increase antioxidant activity.[3]

Mechanisms of Antioxidant Action

Benzofuran derivatives can exert their antioxidant effects through several key mechanisms, primarily centered on their ability to neutralize free radicals. The principal mechanisms include:

-

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching its reactivity. The efficiency of this process is related to the O-H bond dissociation enthalpy (BDE); a lower BDE indicates a greater propensity for hydrogen donation.[4][5]

-

Single-Electron Transfer followed by Proton Transfer (SET-PT): This pathway involves the antioxidant donating an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton to neutralize the species.[5]

-

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is particularly relevant in polar solvents. The antioxidant first loses a proton, forming an anion, which then donates an electron to the free radical.[4][5]

Computational studies, such as those using density functional theory (DFT), are invaluable for predicting the predominant mechanism by calculating thermodynamic parameters like BDE, ionization potential (IP), and proton affinity (PA).[5] It's often found that HAT is favored in the gas phase and non-polar solvents, while SPLET is preferred in polar environments.[5]

In Vitro Evaluation of Antioxidant Potential: Core Assays

A multi-assay approach is crucial for a comprehensive assessment of antioxidant capacity, as different assays reflect different mechanisms of action.[6][7]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common and straightforward methods for screening antioxidant activity.[7] It measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical.

-

Principle: The DPPH radical has a deep violet color in solution. When reduced by an antioxidant, it loses its color, and the change in absorbance is measured spectrophotometrically at approximately 515-517 nm.[7][8]

-

Causality: The degree of decolorization is directly proportional to the amount of DPPH radical scavenged and, therefore, to the antioxidant capacity of the test compound.[8] Methanol is a common solvent as it dissolves both the DPPH radical and a wide range of test compounds.[8]

Experimental Protocol: DPPH Assay

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark and at 4°C.

-

Prepare a series of concentrations for the benzofuran-3-methanol derivative and a positive control (e.g., Ascorbic Acid, Trolox, or Gallic Acid) in methanol.

-

-

Assay Procedure:

-

To a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound/standard.

-

Prepare a blank for each concentration containing 100 µL of the test compound/standard and 100 µL of methanol.

-

Prepare a control sample containing 100 µL of DPPH solution and 100 µL of methanol.

-

-

Incubation & Measurement:

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants and measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).

-

Principle: ABTS is oxidized by potassium persulfate to generate the blue-green ABTS•+ radical.[8][9] In the presence of an antioxidant, the radical is reduced, and the solution's color fades. The change in absorbance is typically measured around 734 nm.[9]

-

Causality: This assay is based on electron transfer and is effective over a wide pH range. The pre-formation of the radical cation before the addition of the antioxidant makes it a reliable method.[10]

Experimental Protocol: ABTS Assay

-

Reagent Preparation:

-

Assay Procedure:

-

Incubation & Measurement:

-

Incubate the plate at room temperature for a defined time (e.g., 6-10 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition similarly to the DPPH assay and determine the IC50 value.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.

-

Principle: The reduction of the Fe³⁺-TPTZ complex results in the formation of an intense blue-colored Fe²⁺-TPTZ complex. This reaction occurs in an acidic medium (pH 3.6).[7]

-

Causality: The change in absorbance, measured at 593 nm, is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.[7][9]

Experimental Protocol: FRAP Assay

-

Reagent Preparation:

-

Prepare the FRAP reagent fresh by mixing:

-

300 mM Acetate buffer (pH 3.6)

-

10 mM TPTZ solution in 40 mM HCl

-

20 mM FeCl₃·6H₂O solution

-

-

Mix these solutions in a 10:1:1 (v/v/v) ratio and warm to 37°C before use.[9]

-

-

Assay Procedure:

-

Add a small volume of the test compound/standard (e.g., 5 µL) to a large volume of the pre-warmed FRAP reagent (e.g., 195 µL) in a 96-well plate.

-

-

Incubation & Measurement:

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[9]

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

Create a standard curve using a known antioxidant, such as FeSO₄ or Trolox.

-

Express the results as FRAP values (e.g., in µM Fe²⁺ equivalents).

-

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the core structure.[2][11]

-

Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups on the benzene ring are critical. Phenolic hydroxyls are excellent hydrogen donors, significantly enhancing radical scavenging activity.[4] For instance, compounds with ortho-hydroxyl groups can exhibit potent activity.[12]

-

Electron-Donating vs. Withdrawing Groups: Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups can increase electron density on the aromatic ring, which may facilitate electron donation (lowering IP) and enhance activity. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens can decrease activity by making hydrogen or electron donation more difficult.[5]

-

Steric Hindrance: The size and position of substituents can cause steric hindrance, potentially affecting the molecule's ability to interact with free radicals.

| Derivative Class | Key Substituents | Observed Antioxidant Activity (Assay) | Reference |

| 3,3-disubstituted-3H-benzofuran-2-ones | Single or multiple -OH groups on the aromatic ring | Compounds with multiple hydroxyl groups showed the best activity (DPPH) | [13] |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides | Methoxy group at C7, varied substitution on N-phenyl | Moderate to appreciable activity (DPPH, LPO) | [2] |

| Benzofuran-thiazole hybrids | Thiazole ring attached to benzofuran core | Compound 2g showed potent DPPH scavenging and ferrous ion chelating activity | [14] |

| Natural Flavan-Benzofurans | Flavan-3-ol core with benzofuran moieties | Potent radical scavenging (ABTS) and intracellular antioxidant effects | [12] |

This table provides a generalized summary. Specific IC50 values and activities vary greatly between individual compounds and assay conditions.

Cellular and Advanced Evaluation

While in vitro chemical assays are essential for initial screening, they do not fully replicate biological complexity.[6] Cell-based assays provide a more biologically relevant assessment of antioxidant efficacy.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of compounds to prevent intracellular ROS formation.

-

Principle: Cells, such as Human hepatocellular carcinoma (HepG2) cells, are loaded with a probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[1] DCFH-DA is non-fluorescent until it is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). Antioxidants will inhibit this oxidation.[1]

-

Causality: A reduction in fluorescence intensity in the presence of the test compound indicates its ability to penetrate the cell membrane and scavenge intracellular ROS.

Workflow for Cellular Antioxidant Activity (CAA) Assay

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Modulation of the Nrf2 Signaling Pathway

A key mechanism by which cells protect themselves against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[15][16]

-

Mechanism: Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[16][17] Upon exposure to oxidative stress or electrophilic compounds, Keap1 releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes.[15][16]

-

Therapeutic Implication: Compounds that can activate the Nrf2-ARE pathway, such as certain benzofuran derivatives, can upregulate the expression of a battery of antioxidant enzymes (e.g., heme oxygenase-1 (HO-1), NADPH:quinone oxidoreductase 1 (NQO1)), thus bolstering the cell's intrinsic defense mechanisms.[18][19] This makes Nrf2 an attractive therapeutic target.

The Nrf2-ARE Antioxidant Response Pathway

Caption: Activation of the Nrf2-ARE signaling pathway by oxidative stress.

Conclusion and Future Directions

Benzofuran-3-methanol derivatives represent a promising class of compounds with significant antioxidant potential. Their synthetic tractability allows for extensive SAR studies to optimize activity. A systematic evaluation, beginning with robust in vitro assays like DPPH, ABTS, and FRAP, is essential for initial screening. Promising candidates should then be advanced to more biologically relevant cell-based models to assess intracellular ROS scavenging and, crucially, their ability to modulate endogenous antioxidant pathways like Nrf2-ARE. Future research should focus on integrating computational predictions with empirical data to rationally design next-generation benzofuran derivatives with enhanced potency and favorable pharmacokinetic profiles for potential therapeutic applications in oxidative stress-related diseases.

References

- Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019).

- Nguyen, V. T., & Le, T. S. (2020). Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms. RSC Advances.

- ResearchGate. (n.d.).

- Author, A. (Year). Antioxidant Activities Exhibited by Benzofuran-1, 3-Thiazolidin-4- one Derivative: A Theoretical Study. Journal of Medicinal Chemistry and Drug Design.

- Patil, S. B., et al. (Year). New Benzofuran Derivatives as an Antioxidant Agent. Journal of Young Pharmacists.

- Chand, K., et al. (2017).

- Benchchem. (n.d.).

- ResearchGate. (n.d.). STRUCTURAL AND ANALYTICAL DATA OF THE SYNTHESIZED BENZOFURAN DERIVATIVES.

- Giacoppo, S., et al. (2024).

- Sharma, K., et al. (2024).

- Povichit, N., et al. (Year).

- Author, A. (Year). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Bioscience.

- Author, A. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences.

- Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers.

- Abdel-motaal, M., et al. (2017). Synthesis and Evaluation of Antioxidant Activity of Some New Heterocyclic Compounds Bearing the Benzo[B]Furan Moiety. European Scientific Journal.

- Riela, S., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules.

- IJSDR. (n.d.).

- Author, A. (2025). Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. FABAD Journal of Pharmaceutical Sciences.

- Author, A. (Year). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.

- Author, A. (Year).

- Kumar, A., et al. (Year). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences.

- Author, A. (2025). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. Molecules.

- ResearchGate. (n.d.). (PDF) Standardization of DPPH, ABTS and FRAP assays with six reference compounds for estimating antioxidant capacity of the tomato extracts using an ultrasound assisted extraction.

- Egbujor, M. C., et al. (2022). The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. Antioxidants.

- Lee, J. M., & Johnson, J. A. (Year). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. Journal of Biological Chemistry.

- Sun, W., et al. (2023). Activation of NRF2 Signaling Pathway Delays the Progression of Hyperuricemic Nephropathy by Reducing Oxidative Stress.

- Ma, Q. (2022). Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products. Frontiers in Pharmacology.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. article.scholarena.com [article.scholarena.com]

- 6. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. mdpi.com [mdpi.com]